![molecular formula C22H22N6O4 B3206228 1-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenylurea CAS No. 1040666-21-4](/img/structure/B3206228.png)
1-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenylurea
Overview
Description
This compound is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine scaffold . It is known to interact with the kinase domain of leucine-rich repeat kinase 2 (LRRK2) . The compound has a molecular formula of C23H22FN5O5 .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It includes a [1,2,4]triazolo[4,3-b]pyridazine core, a 3,4-dimethoxyphenyl group, and a 3-phenylurea moiety .Scientific Research Applications
Drug Discovery
1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-triazoles are used in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,3-triazoles are used in polymer chemistry . They have strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .
Supramolecular Chemistry
1,2,3-triazoles are used in supramolecular chemistry . They have aromatic character, which makes the substituted 1,2,3-triazole motif structurally resembling to the amide bond .
Bioconjugation
1,2,3-triazoles are used in bioconjugation . They are used in the production of new materials, and they are an important precursor for more complex molecules with bio-utilities .
Chemical Biology
1,2,3-triazoles are used in chemical biology . They are pharmacologically relevant therapeutic agents .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging . They are used in the production of new materials, and they are an important precursor for more complex molecules with bio-utilities .
Materials Science
1,2,3-triazoles are used in materials science . They are used in the production of new materials, and they are an important precursor for more complex molecules with bio-utilities .
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents . Therefore, it’s possible that this compound may also target similar biological entities.
Mode of Action
Triazole derivatives are known to produce a variety of biological effects due to their structural characteristics that make it easier to bind with target molecules . The presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .
Biochemical Pathways
Compounds with similar structures have been shown to exhibit antimicrobial and antiviral activities, suggesting that they may interfere with the biochemical pathways of microorganisms .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Some compounds with similar structures have been shown to exhibit cytotoxicity at certain concentrations .
Action Environment
The synthesis of similar compounds has been carried out using new catalytic protocols for a more sustainable perspective .
properties
IUPAC Name |
1-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-phenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O4/c1-30-17-9-8-15(14-18(17)31-2)21-26-25-19-10-11-20(27-28(19)21)32-13-12-23-22(29)24-16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H2,23,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKJKCPOSBSPFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)NC4=CC=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenylurea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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